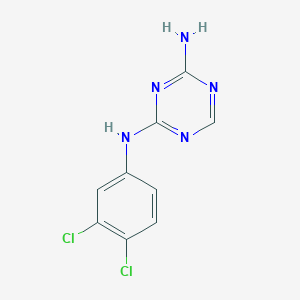

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

2-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-6-2-1-5(3-7(6)11)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDBTJZGUUILTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC(=N2)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted triazine derivatives with various functional groups.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine and its derivatives have been studied for their inhibitory effects on cancer cell proliferation. Specifically, research indicates that compounds with the 1,3,5-triazine scaffold exhibit significant antiproliferative properties against various cancer cell lines.

- Mechanism of Action : The compound acts as an inhibitor of lysophosphatidic acid acyltransferase beta (LPAAT-beta), which is involved in lipid metabolism and has been linked to cancer cell proliferation. Inhibition of this enzyme can lead to reduced tumor growth and metastasis .

- Cell Line Studies : A study highlighted the effectiveness of a series of triazine derivatives against triple-negative breast cancer cells (MDA-MB231). These compounds selectively inhibited the growth of cancer cells while sparing non-cancerous cells . The structure-activity relationship (SAR) analysis within this study led to the development of a quantitative structure-activity relationship (QSAR) model that aids in designing more potent anticancer agents .

Development of New Therapeutics

The synthesis of this compound has paved the way for developing new therapeutic agents targeting various cancers. The compound's ability to selectively target cancer cells makes it a candidate for further clinical trials.

Synthetic Methods

The synthesis of this compound typically involves a one-pot condensation reaction using readily available starting materials such as cyanoguanidine and aromatic aldehydes. This method allows for the efficient production of a library of compounds for screening against cancer cell lines .

Characterization Techniques

Characterization of synthesized compounds is crucial for understanding their structure and potential activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of the compounds produced .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective toxicity towards cancerous cells while showing minimal effects on normal cells. For example:

- MDA-MB231 Breast Cancer Cells : The compound significantly inhibited cell growth at concentrations as low as 10 µM .

- MCF-10A Non-Cancerous Cells : No significant growth inhibition was observed in these cells under similar conditions .

Comparative Efficacy

A comparative analysis was conducted between various triazine derivatives to assess their efficacy against different breast cancer cell lines. Results indicated that certain modifications in the chemical structure led to enhanced activity against hormone-independent cell lines compared to hormone-dependent ones .

Wirkmechanismus

The mechanism of action of N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit photosystem II in plants, leading to reduced photosynthetic activity and plant growth. In biological systems, it may interact with DNA or proteins, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Triazine Derivatives

Structural and Functional Analogues

Table 1: Key Triazine-Based Compounds and Their Properties

Key Comparative Insights

Substituent Effects on Herbicidal Activity

- Chlorine vs. Fluorinated derivatives, however, may exhibit improved metabolic stability .

- Chloromethyl Modification : The addition of a chloromethyl group (as in and ) increases molecular weight and steric hindrance, which could reduce herbicidal efficacy but improve adsorption to soil matrices .

Environmental Behavior

- Soil Adsorption : Compounds with hydrophobic substituents (e.g., dichlorophenyl, methylthio) exhibit stronger adsorption to organic matter, reducing leaching but increasing persistence. For example, methoprotryne’s methylthio group enhances soil retention compared to atrazine .

- Degradation : The triazine ring is resistant to hydrolysis, but N-dealkylation or dechlorination can occur microbially. The dichlorophenyl group may slow degradation relative to alkyl-substituted triazines .

Biologische Aktivität

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

The compound features a triazine ring with three nitrogen atoms and a dichlorophenyl substituent. The synthesis typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride in organic solvents like acetonitrile or dichloromethane, often using a base such as triethylamine to facilitate the reaction . The resulting compound has been characterized by its ability to interact with various biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound and its derivatives possess significant antibacterial and antifungal activities. Studies have shown effective inhibition of various bacterial strains .

- Anticancer Activity : The compound has been evaluated for its potential anticancer effects. It has demonstrated cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of the 3,4-dichlorophenyl group is believed to enhance its antiproliferative activity .

- Enzyme Inhibition : this compound has been studied as an inhibitor of dihydrofolate reductase (DHFR), an important enzyme in the folate synthesis pathway. Inhibition studies have shown promising results with various derivatives exhibiting lower IC50 values compared to standard inhibitors .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes involved in critical cellular processes. For example, it can disrupt the function of DHFR by binding to its active site .

- DNA Interaction : Preliminary studies suggest that it may also interact with DNA or proteins involved in cell cycle regulation, leading to apoptotic effects in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of this compound on HT29 cells:

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.

- Results : Significant dose-dependent cytotoxicity was observed, with an IC50 value indicating potent antiproliferative effects.

- : The study suggests that the compound could serve as a lead molecule in developing new anticancer therapies .

Future Directions

Further research is warranted to explore the full potential of this compound:

- Mechanistic Studies : Detailed investigations into its interaction with molecular targets will provide insights into its mechanism of action.

- Clinical Applications : Given its promising biological activities, clinical trials could be initiated to evaluate its efficacy as a therapeutic agent for cancer and infectious diseases.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting cyanuric chloride with 3,4-dichloroaniline in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux. Temperature control (0–5°C for initial substitution, then gradual warming to 80°C) is critical to minimize by-products like tri-substituted triazines. Purification often involves recrystallization from ethanol or chromatography . Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions to prevent hydrolysis of intermediates.

Q. How can researchers confirm the structural integrity and purity of this triazine derivative?

Key analytical techniques include:

- NMR spectroscopy : and NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl groups) .

- HPLC-MS : To assess purity (>95%) and detect trace impurities .

- X-ray crystallography : For definitive confirmation of molecular geometry, particularly in resolving steric effects from the 3,4-dichlorophenyl group .

Q. What biological screening assays are suitable for initial evaluation of this compound?

Standard assays include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values typically reported in µg/mL .

- Anticancer potential : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorophenyl substituent influence reactivity and biological activity?

The electron-withdrawing chlorine atoms enhance the electrophilicity of the triazine core, facilitating nucleophilic attacks (e.g., by amines or thiols) in further derivatization. In biological systems, this substituent improves membrane permeability and target binding affinity, as shown in QSAR models comparing analogs with mono- vs. di-chlorinated phenyl groups . Computational studies (DFT) can predict charge distribution and guide rational design .

Q. What strategies mitigate low aqueous solubility during in vivo studies?

- Salt formation : Analogous to oxalate salts in related triazines, protonation with HCl or pairing with sulfonic acids improves solubility .

- Nanoformulation : Encapsulation in PEGylated liposomes or polymeric nanoparticles enhances bioavailability .

- Prodrug design : Introducing hydrolyzable groups (e.g., acetyl) at the triazine NH positions .

Q. How can conflicting data on antiproliferative activity across studies be resolved?

Discrepancies often arise from variations in:

- Cell line selection : Sensitivity differences (e.g., hematologic vs. solid tumor models) .

- Assay conditions : Serum concentration, incubation time, and metabolite interference .

- Structural analogs : Subtle changes (e.g., morpholine vs. pyrrolidine at N6) drastically alter activity . Standardized protocols and head-to-head comparisons of analogs under identical conditions are recommended .

Methodological Challenges

Q. What techniques address regioselectivity issues during triazine functionalization?

- Directed ortho-metalation : Use of directing groups (e.g., pyridyl) to control substitution patterns .

- Microwave-assisted synthesis : Enhances reaction specificity and reduces side-product formation .

- Protecting groups : Temporary protection of NH positions with Boc or Fmoc to block unwanted reactivity .

Q. How can researchers elucidate the mechanism of action for this compound?

- Target identification : CRISPR-Cas9 screening or affinity chromatography with biotinylated probes .

- Metabolic profiling : LC-MS/MS to track intracellular metabolites and identify active species .

- Molecular docking : Simulations with potential targets (e.g., EGFR kinase) to predict binding modes .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.